molecular formula C36H35N B3308671 alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine CAS No. 93920-04-8

alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine

Cat. No.: B3308671
CAS No.: 93920-04-8
M. Wt: 481.7 g/mol
InChI Key: CJUSADBOQLQVKK-UHFFFAOYSA-N
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Description

Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine: is a complex organic compound with the molecular formula C36H35N. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenylethyl groups attached to a central benzylamine structure, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with alpha-methylstyrene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine nitrogen, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Halogenated reagents, polar aprotic solvents, moderate temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated benzylamine derivatives.

Scientific Research Applications

Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s phenylethyl groups facilitate binding to hydrophobic pockets within these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N-benzylamine: A simpler analog with fewer phenylethyl groups, used in similar applications but with different reactivity.

    N,N-Diethyl-N-benzylamine: Another analog with ethyl groups instead of phenylethyl groups, exhibiting distinct chemical properties.

    N-Benzyl-N-methylamine: A related compound with a single methyl group, used in various organic synthesis reactions.

Uniqueness

Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine stands out due to its multiple phenylethyl groups, which enhance its binding affinity and specificity in biological applications. This structural complexity also contributes to its unique reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

N,4-bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N/c1-27(30-13-7-4-8-14-30)32-19-23-35(24-20-32)37(29(3)34-17-11-6-12-18-34)36-25-21-33(22-26-36)28(2)31-15-9-5-10-16-31/h4-29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUSADBOQLQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917093
Record name N,4-Bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93920-04-8
Record name α-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93920-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-N,N-bis(4-(1-phenylethyl)phenyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093920048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,4-Bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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